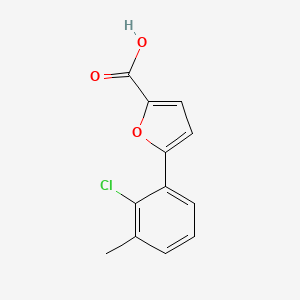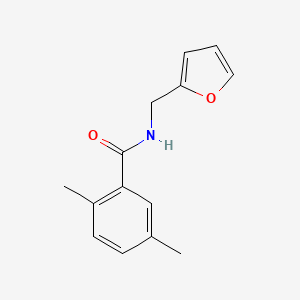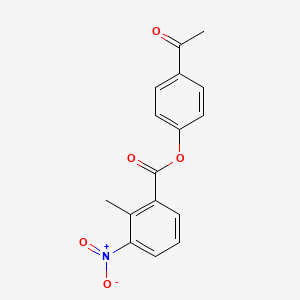
5-(2-chloro-3-methylphenyl)-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloro-3-methylphenyl)-2-furoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTRinh-172, and it is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Wirkmechanismus
CFTRinh-172 inhibits the activity of CFTR by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, which leads to a decrease in chloride ion transport across cell membranes. This inhibition of CFTR activity can have therapeutic benefits in the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
The inhibition of CFTR activity by CFTRinh-172 has been shown to have several biochemical and physiological effects. These include an increase in the viscosity of mucus in the respiratory tract, a decrease in the secretion of bicarbonate ions in the pancreas, and a reduction in the transport of sperm in the reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CFTRinh-172 is its high potency and selectivity for CFTR inhibition. This makes it an ideal tool for studying the role of CFTR in various physiological processes. However, one limitation of CFTRinh-172 is its potential off-target effects, which can lead to unintended consequences in experimental systems.
Zukünftige Richtungen
There are several future directions for research on CFTRinh-172. One area of interest is the development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis. Another direction is the study of the physiological effects of CFTR inhibition in other systems, such as the gastrointestinal tract and the skin. Additionally, the use of CFTRinh-172 as a research tool in the study of ion transport and membrane biology is an area of ongoing investigation.
Synthesemethoden
The synthesis of 5-(2-chloro-3-methylphenyl)-2-furoic acid involves the reaction between 2-chloro-3-methylphenylboronic acid and 2-furoic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent, typically dimethyl sulfoxide (DMSO), under controlled conditions of temperature and pressure.
Wissenschaftliche Forschungsanwendungen
The primary application of 5-(2-chloro-3-methylphenyl)-2-furoic acid is in the field of cystic fibrosis research. CFTR is a protein that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to inhibit the activity of CFTR, which makes it a potential therapeutic agent for the treatment of cystic fibrosis.
Eigenschaften
IUPAC Name |
5-(2-chloro-3-methylphenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-3-2-4-8(11(7)13)9-5-6-10(16-9)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLWCSHRVWSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(O2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)


![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)

